molecular formula C9H8ClN3O2 B13428368 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B13428368
M. Wt: 225.63 g/mol
InChI Key: VZLGNOUWTFGSHH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a cyclopropylisoxazole moiety, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a 1,3-dipole and a dipolarophile react to form the isoxazole ring . The chloromethyl group can be introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce the use of toxic catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an amine derivative, while oxidation of the isoxazole ring can lead to the formation of oxazole derivatives .

Scientific Research Applications

5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole is unique due to its combination of a chloromethyl group, a cyclopropylisoxazole moiety, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

5-(chloromethyl)-3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H8ClN3O2/c10-4-8-11-9(13-15-8)6-3-7(14-12-6)5-1-2-5/h3,5H,1-2,4H2

InChI Key

VZLGNOUWTFGSHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CCl

Origin of Product

United States

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